1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with commercially available 2-aminoacetophenone.
Cyclization: The intermediate is cyclized using a suitable reagent, such as acetic anhydride, to form the quinoline core.
Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate to introduce the methyl groups at the 1, 4, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,4,4-Trimethyl-6-amino-3,4-dihydroquinolin-2(1H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the nitro and methyl groups.
6-Nitroquinoline: Similar structure but without the methyl groups.
1,4-Dimethylquinoline: Lacks the nitro group but has two methyl groups.
Uniqueness
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of nitro and multiple methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1,4,4-trimethyl-6-nitro-3H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVNZZNSWCUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599633 | |
Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144583-89-1 | |
Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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